(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

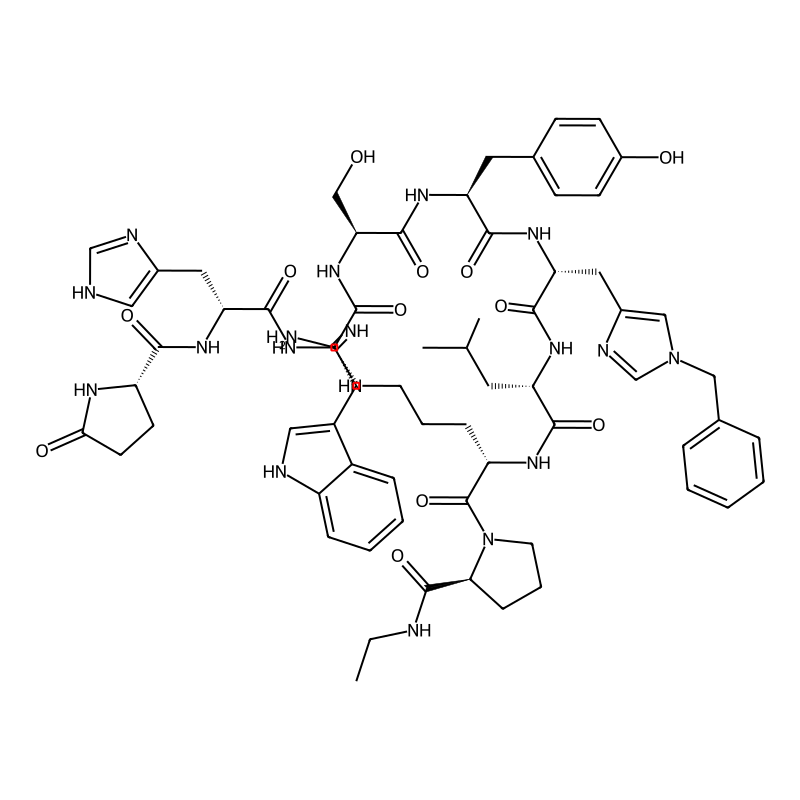

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is a synthetic polypeptide that serves as an analogue of the natural luteinizing hormone-releasing hormone. This compound is characterized by specific amino acid substitutions that enhance its biological activity and stability compared to the native hormone. The chemical structure consists of a modified sequence that includes D-histidine at positions 2 and 6, a benzyl group on the histidine at position 6, and a proline with an N-ethyl group at position 9, contributing to its unique properties and applications in medical research and therapy .

Substance Identification:

H-Pyr-D-His-Trp-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt, also known as histrelin or Supprelin®, is a synthetic nonapeptide (a molecule formed by linking nine amino acids) that is structurally similar to the natural hormone gonadotropin-releasing hormone (GnRH) [].

Mechanism of Action:

Histrelin acts by mimicking the effects of GnRH on the pituitary gland. GnRH stimulates the release of two other hormones, follicle-stimulating hormone (FSH) and luteinizing hormone (LH) []. These hormones play a crucial role in regulating the reproductive system, including ovulation, sperm production, and sex hormone synthesis [].

Research Applications:

Histrelin has been investigated for various research applications, including:

- Cancer treatment: Studies suggest that histrelin may have anti-tumor properties, potentially by inhibiting the growth of hormone-dependent cancers like prostate and breast cancer [, ].

- Central nervous system (CNS) disorders: Research is exploring the potential use of histrelin in treating conditions like endometriosis, precocious puberty, and certain types of infertility [, ].

- Diagnostic purposes: Histrelin can be used as a diagnostic tool to assess the functionality of the hypothalamic-pituitary-gonadal (HPG) axis, which is responsible for regulating the reproductive system [].

The compound undergoes typical peptide bond formation reactions during synthesis, involving the coupling of amino acids through carboxyl and amino groups. The presence of D-amino acids in its structure may influence its stability against enzymatic degradation, which is a common issue with peptides composed solely of L-amino acids. Furthermore, the introduction of a benzyl group on histidine may facilitate hydrophobic interactions, enhancing binding affinity to receptors .

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone exhibits potent agonistic activity at the gonadotropin-releasing hormone receptor. This activity leads to increased secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, which can subsequently elevate testosterone levels in males and modulate ovarian function in females. Its modified structure allows for prolonged action compared to natural luteinizing hormone-releasing hormone, making it suitable for therapeutic applications .

The synthesis of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of protected amino acids onto a resin support. The following steps are generally involved:

- Resin Preparation: A suitable resin is chosen that can support peptide synthesis.

- Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain using coupling reagents.

- Deprotection: After each coupling step, protecting groups are removed to expose reactive sites for further coupling.

- Cleavage: Once the desired peptide sequence is achieved, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

This compound has significant applications in both research and clinical settings:

- Endocrine Therapy: It is used in treating conditions related to hormonal imbalances such as prostate cancer and endometriosis by modulating hormone levels.

- Research Tool: The compound serves as a valuable tool in studying gonadotropin-releasing hormone signaling pathways and receptor interactions.

- Peptide Screening: It can be utilized in peptide screening assays to identify potential therapeutic candidates targeting similar receptors .

Interaction studies have demonstrated that (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone binds effectively to gonadotropin-releasing hormone receptors. These studies often employ techniques such as radiolabeled ligand binding assays and surface plasmon resonance to evaluate binding affinities and kinetics. The modifications in the peptide structure contribute to enhanced receptor binding compared to natural analogues, highlighting its potential for therapeutic use .

Several compounds share structural similarities with (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone. Here are some notable examples:

These compounds differ primarily in their amino acid sequences and modifications that affect their pharmacokinetics and biological activity.

Molecular Architecture

The peptide sequence of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH is Pyr-D-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt, with the following key modifications:

- D-His²: Substitution of L-histidine with D-histidine at position 2 to resist enzymatic degradation.

- D-His(Bzl)⁶: Benzyl-protected D-histidine at position 6 enhances lipophilicity and receptor binding.

- Pro-NHEt⁹: Ethylamide substitution at the C-terminal proline improves metabolic stability.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆₆H₈₆N₁₈O₁₂ |

| Molecular Weight | 1323.5 g/mol |

| CAS Number | 134009-10-2 |

| Sequence (One-Letter Code) | Pyr-HWSYh(Bzl)-LRP-NHEt |

| Solubility | High water solubility |

Structural Advantages

The D-amino acid substitutions and benzyl protection at His⁶ reduce susceptibility to proteolytic cleavage, extending the compound’s half-life. The ethylamide group at Pro⁹ further stabilizes the C-terminus, a common strategy in peptide therapeutics to mimic native hormone activity while resisting degradation.

The discovery of luteinizing hormone-releasing hormone in 1971 by Schally and colleagues marked a transformative moment in reproductive endocrinology and peptide hormone research [1] [3]. The elucidation of the natural luteinizing hormone-releasing hormone structure, characterized as a decapeptide with the sequence pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-glycyl-leucyl-arginyl-prolyl-glycinamide, immediately stimulated extensive research into synthetic analogs with enhanced therapeutic properties [1] [2].

The initial motivation for developing luteinizing hormone-releasing hormone analogs stemmed from the extremely short half-life of the native hormone, approximately two to four minutes in human plasma, resulting from rapid enzymatic degradation primarily at positions six and ten of the peptide sequence [33]. This instability severely limited the clinical utility of the natural hormone, necessitating the development of more stable analogs for effective therapeutic applications [22].

Early analog development focused on systematic amino acid substitutions to enhance potency and stability while maintaining biological activity [8] [19]. The first successful analog, synthesized by Fujino and colleagues, was [desGly10] luteinizing hormone-releasing hormone ethylamide, which demonstrated three to five times greater activity than the native hormone [22]. This breakthrough established the foundation for subsequent analog development programs worldwide.

The systematic approach to analog development involved substitutions at critical positions, particularly positions six and ten, which proved essential for enhanced activity and stability [22] [8]. Substitution with D-amino acids, such as D-Leu6-luteinizing hormone-releasing hormone, yielded analogs five to nine times more potent than the native hormone [22]. More sophisticated analogs incorporating changes at both positions six and ten achieved up to sixty times greater activity in luteinizing hormone release assays [22].

Nomenclature and Chemical Identity of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone

The compound (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-luteinizing hormone-releasing hormone represents a sophisticated synthetic analog commonly known by its nonproprietary name histrelin [11] [17]. The systematic chemical nomenclature follows established peptide nomenclature conventions, where "Des-Gly10" indicates the deletion of glycine from position ten, "D-His2" specifies the substitution of L-histidine with D-histidine at position two, "D-His(Bzl)6" denotes D-histidine with a benzyl group attached to the imidazole ring at position six, and "Pro-NHEt9" indicates proline with an N-ethyl group at position nine [17] [18].

| Chemical Property | Specification |

|---|---|

| Molecular Formula | C₆₆H₈₆N₁₈O₁₂ |

| Molecular Weight | 1323.5 Da |

| Chemical Abstracts Service Number | 134009-10-2 |

| Sequence | {Pyr}-{D-His}-Trp-Ser-Tyr-{D-His(Bzl)}-Leu-Arg-Pro-{NHEt} |

The complete chemical structure consists of a modified nonapeptide sequence that incorporates specific amino acid substitutions designed to enhance biological activity and stability compared to the native hormone [11]. The chemical structure includes D-histidine at positions two and six, with the histidine at position six bearing a benzyl group on the imidazole ring, and proline modified with an N-ethyl group at position nine [17].

The formal chemical name according to International Union of Pure and Applied Chemistry nomenclature is 6-[1-(phenylmethyl)-D-histidine]-9-(N-ethyl-L-prolinamide)-1-9-luteinizing hormone-releasing factor [17]. Alternative chemical designations include L-pyroglutamyl-D-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-N(im)-benzyl-histidyl-L-leucyl-L-arginyl-L-proline ethylamide [18].

The peptide undergoes typical peptide bond formation reactions during synthesis, involving the coupling of amino acids through carboxyl and amino groups . The presence of D-amino acids in the structure significantly influences stability against enzymatic degradation, addressing the common challenge of peptide degradation encountered with peptides composed solely of L-amino acids [23]. The benzyl group on histidine facilitates hydrophobic interactions, potentially enhancing binding affinity to gonadotropin-releasing hormone receptors .

Evolution of Synthetic Luteinizing Hormone-Releasing Hormone Modifications

The evolution of synthetic luteinizing hormone-releasing hormone modifications followed a systematic approach based on structure-activity relationship studies that identified critical positions for amino acid substitutions [19] [24] [31]. Early investigations revealed that positions five, seven, and eight contained six amino acids (tyrosine, histidine, leucine, tryptophan, arginine, glutamine) that occurred naturally in the four known luteinizing hormone-releasing hormone variants across different species [31].

| Modification Strategy | Structural Change | Activity Enhancement |

|---|---|---|

| Position 6 Substitutions | D-amino acid incorporation | 5-9 times increased potency |

| Position 10 Modifications | Glycine deletion, ethylamide substitution | 3-5 times increased activity |

| Combined 6,10 Changes | D-amino acid at 6, ethylamide at 10 | Up to 60 times increased activity |

| Position 2 Modifications | D-histidine substitution | Enhanced receptor selectivity |

The development of D-amino acid substitutions represented a major advancement in analog design [8] [24]. The incorporation of D-amino acids at position six proved particularly effective, as demonstrated by analogs containing D-tryptophan, D-leucine, and other D-amino acid substitutions that showed dramatically enhanced potency [8] [22]. These modifications stabilized the beta-type II turn conformation considered essential for biological activity [33] [32].

Conformational studies revealed that the beta-II' turn at the tyrosyl-glycyl-leucyl-arginyl central tetrapeptide represents the common structural feature for all luteinizing hormone-releasing hormone agonists [32]. The systematic energy calculations performed on various analogs demonstrated that this specific turn geometry maintains the proper spatial arrangement of the N-terminal tripeptide, which presumably participates directly in receptor interaction [32].

The evolution toward more sophisticated modifications included the development of analogs with multiple amino acid substitutions [21] [15]. Research efforts focused on hydrophobic substitutions using amino acids such as 3-(2-naphthyl)-D-alanine, which proved effective when incorporated at positions three and six [15] [21]. These modifications aimed to enhance both potency and duration of action while maintaining receptor selectivity.

The systematic approach to modification extended beyond simple amino acid substitutions to include chemical modifications of side chains [29] [37]. The incorporation of benzyl groups on histidine residues, as seen in histrelin, exemplifies this approach by providing additional hydrophobic interactions that enhance receptor binding affinity [17]. These modifications represent a sophisticated understanding of structure-activity relationships developed through decades of systematic research.

Position of Histrelin in Luteinizing Hormone-Releasing Hormone Analog Research

Histrelin occupies a significant position within the broader landscape of luteinizing hormone-releasing hormone analog research as a representative of advanced synthetic modifications that incorporate multiple strategic structural changes [17] [18]. The compound demonstrates the successful application of systematic structure-activity relationship principles developed over decades of peptide hormone research [1] [3].

The research trajectory leading to histrelin development built upon foundational work establishing the importance of position-specific modifications [22] [8]. The compound incorporates lessons learned from early analogs, including the critical importance of D-amino acid substitutions at position six for enhanced stability and the beneficial effects of C-terminal modifications for improved potency [22] [33].

| Research Milestone | Year | Significance |

|---|---|---|

| Native luteinizing hormone-releasing hormone structure elucidation | 1971 | Foundation for analog development |

| First analog [desGly10] ethylamide | 1974 | Proof of concept for modifications |

| D-amino acid substitutions at position 6 | 1976 | Major potency enhancement |

| Histrelin development | 1980s | Advanced multi-site modifications |

Within the context of luteinizing hormone-releasing hormone analog research, histrelin represents a mature stage of development that incorporates multiple optimization strategies simultaneously [17] [28]. The compound combines D-amino acid substitutions at positions two and six, benzyl group modification of the histidine at position six, C-terminal ethylamide substitution, and deletion of glycine at position ten [17].

The development of histrelin reflects the successful application of medicinal chemistry principles to peptide hormone modification [27] [29]. The compound demonstrates how systematic structural modifications can address the fundamental limitations of native peptide hormones, including short half-life, limited potency, and rapid enzymatic degradation [23].

Research investigations into histrelin and related analogs contributed significantly to understanding the conformational requirements for luteinizing hormone-releasing hormone receptor activation [32] [35]. The compound's structure incorporates features that stabilize the bioactive conformation while enhancing receptor binding affinity through strategic hydrophobic interactions [32] .

The position of histrelin within luteinizing hormone-releasing hormone analog research also reflects the broader trend toward increasingly sophisticated peptide modifications in pharmaceutical development [29] [30]. The compound exemplifies the successful translation of basic structure-activity relationship research into clinically relevant therapeutic agents, demonstrating the potential for systematic peptide modification approaches in drug development [27] [1].

XLogP3

Sequence

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard

Dates

Explore Compound Types